molecular formula C7H6BrNO2 B13688364 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B13688364
M. Wt: 216.03 g/mol
InChI Key: ZLCURLWQGRQPIV-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, an oxo group at the 2nd position, and a formyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the formyl group can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Lacks the methyl group at the 1st position.

    1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Lacks the bromine atom at the 4th position.

    4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Has a carboxylic acid group instead of a formyl group.

Uniqueness

4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the bromine atom and the formyl group makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

4-bromo-1-methyl-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C7H6BrNO2/c1-9-3-2-6(8)5(4-10)7(9)11/h2-4H,1H3

InChI Key

ZLCURLWQGRQPIV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)C=O)Br

Origin of Product

United States

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